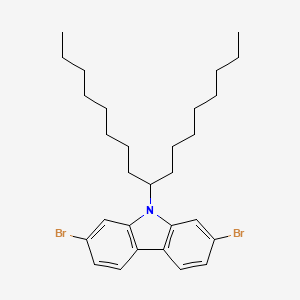
2,7-二溴-9-(十七烷-9-基)-9H-咔唑
描述
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is a useful research compound. Its molecular formula is C29H41Br2N and its molecular weight is 563.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机发光二极管 (OLED)
2,7-二溴-9-(十七烷-9-基)-9H-咔唑: 是一种很有前景的化合物,用于开发应用于 OLED 的热活化延迟荧光 (TADF) 聚合物 。这些聚合物可以在红色到橙色光谱范围内发射光,并且专为高效溶液处理而设计,这对于大规模生产和柔性电子产品有利。
生化分析
Biochemical Properties
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s bromine atoms and heptadecan-9-yl side chain contribute to its reactivity and binding affinity. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through non-covalent binding, which can modulate the activity of these enzymes and influence cellular redox states .
Cellular Effects
The effects of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. The compound can induce the expression of genes involved in antioxidant defense mechanisms, thereby enhancing cellular resilience against oxidative damage. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to alterations in energy production and utilization .
Molecular Mechanism
At the molecular level, 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole exerts its effects through specific binding interactions with biomolecules. The bromine atoms in the compound facilitate its binding to active sites of enzymes, potentially inhibiting or activating their functions. For instance, the compound has been found to inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-proliferative effects. Furthermore, it can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in metabolic flux. These temporal effects highlight the importance of considering both immediate and long-term impacts in experimental designs .
Dosage Effects in Animal Models
The effects of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole vary with different dosages in animal models. At low doses, the compound has been found to exert protective effects against oxidative stress, enhancing the activity of antioxidant enzymes. At high doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates. These findings underscore the importance of dosage optimization to balance therapeutic benefits and adverse effects .
Metabolic Pathways
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules. These interactions can result in the modulation of metabolic flux and changes in metabolite levels, influencing overall cellular homeostasis .
Transport and Distribution
The transport and distribution of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its incorporation into cellular membranes, where it can interact with membrane-bound proteins and influence their functions. Additionally, it can be transported across cellular compartments via vesicular trafficking, affecting its localization and accumulation within specific organelles .
Subcellular Localization
The subcellular localization of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole is critical for its activity and function. The compound has been found to localize predominantly in the endoplasmic reticulum and mitochondria, where it can exert its effects on protein folding and energy metabolism. Post-translational modifications, such as phosphorylation, can further influence its targeting to specific subcellular compartments, thereby modulating its biochemical interactions and cellular effects .
属性
IUPAC Name |
2,7-dibromo-9-heptadecan-9-ylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41Br2N/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)32-28-21-23(30)17-19-26(28)27-20-18-24(31)22-29(27)32/h17-22,25H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUNMSCVUSIWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694739 | |
| Record name | 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955964-73-5 | |
| Record name | 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromo-9-(9-heptadecyl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole in the context of organic solar cells?
A1: 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole serves as a key building block in the synthesis of donor-acceptor block copolymers designed for use in organic solar cells []. These copolymers are crucial for creating bulk-heterojunction solar cells, where the efficient blending of electron-donating and electron-accepting materials is essential for optimal device performance.
Q2: How does the structure of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole contribute to its function in these applications?
A2: The structure of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole allows for its incorporation into conjugated polymer chains. The dibromo substitutions provide sites for further chemical modification and polymerization, while the long alkyl chain (heptadecan-9-yl) enhances solubility in organic solvents, which is crucial for solution-processing techniques commonly used in organic solar cell fabrication [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


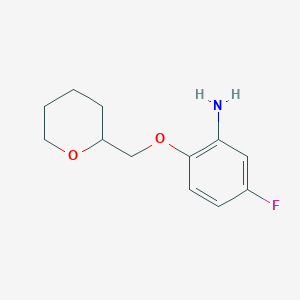
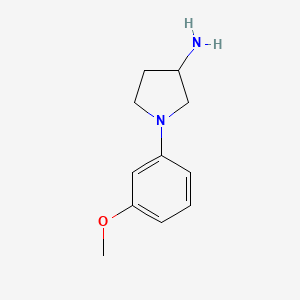
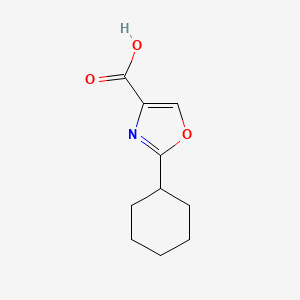
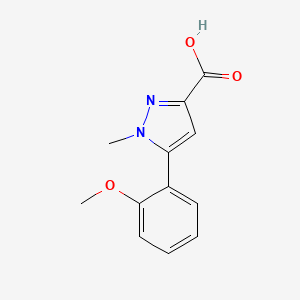
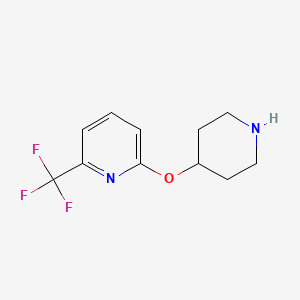
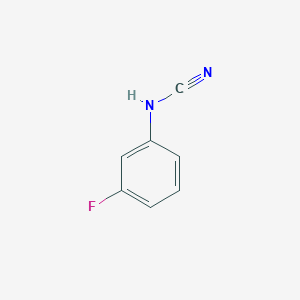
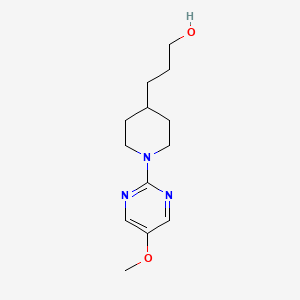
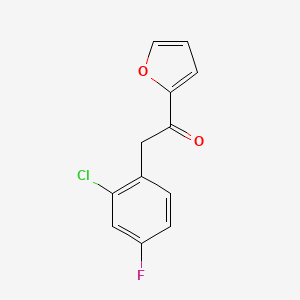
![Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine](/img/structure/B1454076.png)
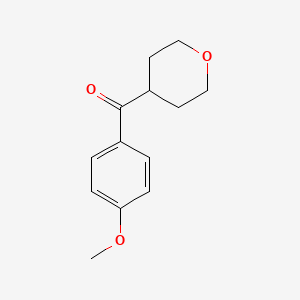
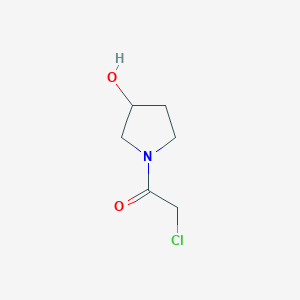
![1-[(Oxan-4-yl)methyl]piperidin-4-one](/img/structure/B1454081.png)
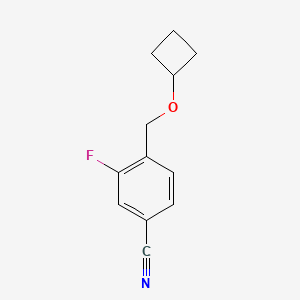
![6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1454083.png)
